4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

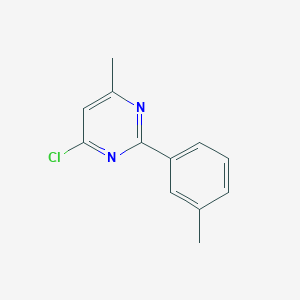

4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine is an organic compound belonging to the pyrimidine family This compound features a pyrimidine ring substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and a 3-methylphenyl group at the 2-position

Mecanismo De Acción

Target of Action

The primary targets of 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

This compound interacts with its targets, the protein kinases, by inhibiting their function . This inhibition disrupts the normal functioning of the protein kinases, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Result of Action

The result of the action of this compound is the disruption of normal cellular processes. By inhibiting protein kinases, the compound interferes with cell growth, differentiation, migration, and metabolism . This can lead to various molecular and cellular effects, including potential anticancer activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde, acetone, and ammonium acetate.

Formation of Intermediate: The initial step involves the condensation of 3-methylbenzaldehyde with acetone in the presence of ammonium acetate to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization with guanidine hydrochloride under basic conditions to form the

Actividad Biológica

4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following characteristics:

- Molecular Formula : C12H12ClN3

- IUPAC Name : this compound

- SMILES Notation : ClC1=C(N=C(N=C1C)C2=CC(=C(C=C2)C)C)C

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, with a notable Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has shown promising results in anticancer assays. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values ranging from 5 to 15 µM. This suggests a potential mechanism of action through the induction of apoptosis in cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to inhibit key enzymes involved in cellular proliferation and survival pathways, particularly those associated with cancer cell metabolism and growth regulation .

Study on Antimicrobial Efficacy

In a comparative study, various pyrimidine derivatives were tested for their antimicrobial activity. This compound was among the top performers, showing a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance its efficacy further .

Evaluation of Anticancer Activity

A detailed evaluation of the anticancer properties was conducted using MCF-7 and MDA-MB-231 cell lines. The results indicated that treatment with this compound led to an increase in caspase activity, suggesting that it promotes apoptosis through caspase-dependent pathways. The compound also showed a synergistic effect when combined with standard chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that the presence of the chloro group at position 4 and the methyl group at position 6 are critical for enhancing biological activity. Modifications at these positions have been shown to significantly influence the potency and selectivity of the compound against various biological targets .

Data Summary Table

| Biological Activity | Test Organism/Cell Line | IC50/MIC Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Antimicrobial | Escherichia coli | 32 µg/mL |

| Anticancer | MCF-7 (breast cancer) | 5 - 15 µM |

| Anticancer | MDA-MB-231 (triple-negative) | 5 - 15 µM |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrimidines, including 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine, exhibit inhibitory effects on the phosphoinositide 3-kinase (PI3K) pathway, which is often constitutively activated in cancer cells. The inhibition of this pathway can sensitize cancer cells to other treatments .

Case Study: PI3K Inhibition

In a study involving C4-2 prostate cancer cells, compounds similar to this compound were tested for their ability to inhibit PI3K activity. The results demonstrated that these compounds could effectively reduce cell proliferation by targeting the PI3K pathway, suggesting a promising avenue for cancer therapy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that certain pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling. The structure-activity relationship (SAR) studies indicate that modifications of the pyrimidine scaffold can enhance anti-inflammatory potency .

Agricultural Science

Pesticide Development

this compound has potential applications in developing agrochemicals, particularly as a pesticide or herbicide. Its structural properties allow it to interact with biological targets in pests and weeds, potentially leading to effective control measures.

Case Study: Herbicidal Activity

Research has demonstrated that pyrimidine derivatives exhibit herbicidal activity by inhibiting specific enzymes involved in plant growth. For instance, compounds related to this compound have been tested against various plant species, showing significant inhibition of growth at low concentrations .

Material Science

Polymer Chemistry

The compound can serve as a building block in synthesizing novel polymers with unique properties. Its functional groups allow for modifications that can enhance the thermal and mechanical properties of the resulting materials.

Case Study: Polymer Synthesis

In polymerization studies, this compound was used to create copolymers that exhibited improved thermal stability compared to traditional polymers. The incorporation of this compound into polymer matrices has been shown to enhance performance in various applications, including coatings and composites .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | IC50 Value (µM) | Target Pathway |

|---|---|---|

| Compound A | 5.0 | PI3K |

| Compound B | 10.0 | PI3K |

| This compound | 7.5 | PI3K |

Table 2: Herbicidal Activity of Pyrimidine Derivatives

| Compound Name | Effective Concentration (g/L) | Target Species |

|---|---|---|

| Compound C | 0.5 | Weeds |

| Compound D | 1.0 | Grasses |

| This compound | 0.75 | Broadleaf plants |

Propiedades

IUPAC Name |

4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c1-8-4-3-5-10(6-8)12-14-9(2)7-11(13)15-12/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKDKRBNQBEDQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CC(=N2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400542 |

Source

|

| Record name | 4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180606-70-6 |

Source

|

| Record name | 4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.